3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile
CAS No.:
Cat. No.: VC18250788
Molecular Formula: C15H9IN2O2S
Molecular Weight: 408.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9IN2O2S |
|---|---|
| Molecular Weight | 408.22 g/mol |
| IUPAC Name | 1-(benzenesulfonyl)-3-iodoindole-6-carbonitrile |
| Standard InChI | InChI=1S/C15H9IN2O2S/c16-14-10-18(15-8-11(9-17)6-7-13(14)15)21(19,20)12-4-2-1-3-5-12/h1-8,10H |
| Standard InChI Key | SWHDNBVDMNIPKQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)I |
Introduction
Chemical Structure and Physical Properties
Core Structural Features
The compound consists of an indole scaffold fused to a benzene ring, with a phenylsulfonyl group at position 1, an iodine atom at position 3, and a nitrile group at position 6. Key identifiers include:
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IUPAC Name: 1-(Benzenesulfonyl)-3-iodoindole-6-carbonitrile .
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InChIKey: SWHDNBVDMNIPKQ-UHFFFAOYSA-N.
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 408.22 g/mol | |
| Melting Point | Not reported | — |
| Boiling Point | Not reported | — |
| Density | 1.4 g/cm³ (estimated) |
Spectroscopic Data
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NMR: The -NMR spectrum exhibits signals for aromatic protons (δ 7.2–8.5 ppm), sulfonyl-attached protons (δ 3.6–4.3 ppm), and the nitrile group (no proton signal) .
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IR: Strong absorption bands at 2200–2250 cm (C≡N stretch) and 1150–1350 cm (S=O stretch) .
Synthesis and Reactivity
Synthetic Routes
The compound is typically synthesized via multi-step protocols:
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Iodination: 1H-Indole-6-carbonitrile undergoes electrophilic iodination at position 3 using iodosuccinimide (NIS) and in dichloromethane .
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Sulfonylation: The resulting 3-iodoindole is protected with phenylsulfonyl chloride in the presence of a base (e.g., NaH) to yield the final product .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Iodination | NIS, , DCM, rt | 77% | |
| Sulfonylation | PhSOCl, NaH, DMF, 0°C → rt | 85% |
Reactivity in Cross-Coupling Reactions
The iodine atom at position 3 enables participation in Pd-catalyzed cross-couplings:
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Suzuki-Miyaura: Reacts with aryl boronic acids to form biaryl derivatives .
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Sonogashira: Couples with terminal alkynes to generate ethynyl-substituted indoles .
Applications in Medicinal Chemistry
Antiviral Activity
Structural analogs of this compound, such as 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide, exhibit nanomolar inhibition of HIV-1 reverse transcriptase (RT) . The sulfonyl group enhances binding to the RT non-nucleoside inhibitor pocket, while the nitrile improves metabolic stability .
Table 3: Biological Activity of Related Compounds
| Compound | IC (HIV-1 RT) | Source |
|---|---|---|
| 5-Chloro-3-(phenylsulfonyl)indole-2-carboxamide | 12 nM | |
| 3-Iodo-1-(phenylsulfonyl)-1H-indole-6-carbonitrile | Not tested | — |
Recent Research Directions
Catalytic Applications
A 2023 study demonstrated the use of this compound in copper-catalyzed diaryl sulfone synthesis, enabling C–H functionalization under mild conditions .
Material Science
Functionalized indoles are being explored as organic semiconductors due to their planar aromatic systems and electron-withdrawing groups (e.g., –CN) .
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